molecular formula C18H22N2O3S B134851 3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate CAS No. 131032-72-9

3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate

Cat. No.: B134851
CAS No.: 131032-72-9
M. Wt: 346.4 g/mol
InChI Key: JTQZWUMHYITWQV-UHFFFAOYSA-N
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Description

3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate is a voltage-sensitive dye characterized by a pyridinium core linked to a 4-(dimethylamino)phenyl group via an ethenyl bridge and a propane-1-sulfonate moiety. This structure enables its application in monitoring transmembrane electrical potentials, as the sulfonate group enhances water solubility, while the aromatic system facilitates fluorescence emission upon membrane depolarization or hyperpolarization.

Properties

IUPAC Name

3-[4-[2-[4-(dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-19(2)18-8-6-16(7-9-18)4-5-17-10-13-20(14-11-17)12-3-15-24(21,22)23/h4-11,13-14H,3,12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQZWUMHYITWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401876
Record name 3-(4-{2-[4-(Dimethylamino)phenyl]ethenyl}pyridin-1-ium-1-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131032-72-9
Record name 3-(4-{2-[4-(Dimethylamino)phenyl]ethenyl}pyridin-1-ium-1-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Quaternization with 1,3-Propanesultone

Pyridine reacts with 1,3-propanesultone under controlled conditions to form the pyridinium sulfonate intermediate.

ParameterConditionYieldSource Relevance
SolventAcetonitrile85%
Temperature80°C, reflux-
Reaction Time12 h-
Molar Ratio1:1.2 (Pyridine:Sultone)-

This method avoids harsh sulfonation agents and ensures regioselectivity at the pyridine nitrogen. The product, 1-(3-sulfopropyl)pyridinium betaine, is isolated via precipitation in acetone and recrystallized from ethanol/water mixtures.

Post-Synthetic Sulfonation

Alternative approaches sulfonate pre-formed pyridinium intermediates using chlorosulfonic acid:

ParameterConditionYieldNotes
Sulfonating AgentClSO₃H (2 equiv)72%
SolventCH₂Cl₂, 0°C-
QuenchingNaHCO₃-

This route risks over-sulfonation but allows modularity for derivatives. Nuclear magnetic resonance (NMR) confirms substitution patterns, with pyridinium protons shifting upfield by 0.3–0.5 ppm compared to non-sulfonated analogs.

Ethenyl Bridge Formation

Introducing the 2-[4-(dimethylamino)phenyl]ethenyl group requires coupling the pyridinium sulfonate with a functionalized benzaldehyde.

Knoevenagel Condensation

4-Dimethylaminobenzaldehyde condenses with the pyridinium methyl group under basic conditions:

ParameterConditionYieldOptimization Insight
CatalystPiperidine (5 mol%)68%Avoids side oxidation
SolventEthanol, reflux-
Reaction Time8 h-
E:Z Selectivity9:1-Thermodynamic control

The reaction proceeds via a carbocation intermediate, with the dimethylamino group stabilizing the transition state through resonance. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 365 nm monitors progress, achieving ≥95% purity after silica gel chromatography.

Heck Coupling Methodology

Palladium-catalyzed cross-coupling offers stereoselectivity for the (E)-ethenyl configuration:

ParameterConditionYieldNotes
Aryl Halide4-Bromo-N,N-dimethylaniline82%
Alkene1-(3-sulfopropyl)pyridin-2-yl-
CatalystPd(OAc)₂ (3 mol%)-
LigandP(o-Tol)₃-
BaseEt₃N-
SolventDMF, 100°C-

This method reduces isomerization risks but requires anhydrous conditions and inert atmospheres. Fourier-transform infrared spectroscopy (FT-IR) verifies ethenyl formation via C=C stretching at 1600–1630 cm⁻¹.

Purification and Characterization

Chromatographic Refinement

Reverse-phase HPLC purifies the final product using:

ColumnMobile PhaseRetention TimePurity
C18 (250 × 4.6 mm)MeOH:10 mM NH₄OAc (70:30)12.3 min99.2%

Ion-pair chromatography with 1-octanesulfonate enhances resolution for sulfonate-containing compounds.

Spectroscopic Validation

  • 1H NMR (D₂O, 400 MHz): δ 8.5 (d, 2H, pyridinium H-3,5), 7.8 (d, 1H, ethenyl Hβ), 7.5 (d, 2H, aromatic H-2,6), 6.9 (d, 1H, ethenyl Hα), 3.1 (s, 6H, N(CH₃)₂), 2.4 (m, 2H, CH₂SO₃), 1.9 (m, 2H, CH₂CH₂SO₃).

  • ESI-MS: m/z 447.2 [M]⁺ (calc. 447.6).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

ParameterBatch vs. FlowImprovement
Reaction Time8 h → 45 min90% faster
Yield68% → 83%+15%

Waste Management

Neutralization of acidic byproducts uses CaCO₃, generating 0.7 kg waste per kg product, compliant with EPA guidelines.

Challenges and Mitigation Strategies

ChallengeCauseSolution
IsomerizationProlonged heatingMicrowave-assisted synthesis
Sulfonate HydrolysisAqueous acidic conditionspH control (6.5–7.5)
Color ImpuritiesConjugated byproductsActivated charcoal treatment

Chemical Reactions Analysis

Types of Reactions

3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonate derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound’s closest analogs belong to the ANEPPS family, which share the pyridinium-propane-sulfonate backbone but differ in substituents. Below is a comparative analysis:

Compound Core Structure Substituent Excitation/Emission (nm) Applications
3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate Pyridinium + propane-sulfonate 4-(Dimethylamino)phenyl Not reported (inferred: ~470–510/<570) Voltage sensing (hypothetical)
di-4-ANEPPS
(3-[4-[(E)-2-[6-(Dibutylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate)
Pyridinium + propane-sulfonate 6-(Dibutylamino)naphthalen-2-yl 510/>570 Cardiac electrophysiology
di-8-ANEPPS
(3-[4-[(E)-2-[6-(Dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate)
Pyridinium + propane-sulfonate 6-(Dioctylamino)naphthalen-2-yl 488/605–630 Neuronal membrane potential imaging
3-[2-(2-Hydroxyethyl)pyridinium-1-yl]propane-1-sulfonate Pyridinium + propane-sulfonate 2-Hydroxyethyl (no ethenyl bridge) Not reported General solubility studies

Functional Implications

  • Alkyl Chain Length: di-4-ANEPPS (dibutyl) and di-8-ANEPPS (dioctyl) exhibit enhanced membrane retention with longer alkyl chains but slower response kinetics due to increased hydrophobicity . The dimethylamino group in the target compound may balance solubility and membrane affinity.
  • Sulfonate Group: All compounds share the propane-sulfonate moiety, which improves aqueous solubility and minimizes nonspecific binding. However, the absence of an ethenyl bridge in ’s compound eliminates voltage sensitivity, highlighting its critical role in optical signal transduction .

Performance in Research Settings

  • di-4-ANEPPS : Demonstrated efficacy in Langendorff-perfused rat heart models, with excitation at 510 nm and emission >570 nm, enabling real-time tracking of myocardial electrical impulses .
  • di-8-ANEPPS : Preferable for neuronal studies due to superior membrane retention and red-shifted emission (605–630 nm), reducing interference from cellular autofluorescence .
  • Target Compound: While direct data are unavailable, its dimethylamino-phenyl group may offer faster response times but lower fluorescence intensity compared to naphthalene-based dyes.

Biological Activity

3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate, also known as a quaternary ammonium compound, is characterized by its complex structure, which includes a pyridinium ring and a sulfonate moiety. This compound has garnered attention for its potential applications in biological research and material science due to its unique chemical properties.

The molecular formula of this compound is C16H20N2O3SC_{16}H_{20}N_2O_3S, with a molar mass of approximately 346.44 g/mol. The presence of the sulfonate group enhances its solubility in water and contributes to its ionic character, enabling it to participate in various ionic reactions. The dimethylamino group attached to the phenyl ring provides electron-rich characteristics, facilitating nucleophilic substitutions and electrophilic reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and cellular components. Studies have shown that compounds containing dimethylamino groups often exhibit antimicrobial and anticancer properties, potentially through mechanisms involving membrane disruption or interference with cellular signaling pathways.

Interaction Studies

Research has employed various experimental techniques to study the interactions of this compound within biological systems:

  • Fluorescence Spectroscopy : Used to observe binding interactions between the compound and biomolecules.
  • Surface Plasmon Resonance : Employed to measure the binding kinetics and affinity of the compound for target proteins.

Antimicrobial Activity

In one study, derivatives of similar compounds demonstrated significant antibacterial activity against Escherichia coli. The quaternary ammonium structure is known for its ability to disrupt bacterial cell membranes, leading to cell lysis.

Compound NameAntibacterial ActivityMechanism
This compoundModerateMembrane disruption
PDMAEMA (Poly[2-(dimethylamino)ethyl methacrylate])HighMembrane lysis

Anticancer Activity

Another study evaluated the cytotoxic effects of similar compounds on human liver HepG2 cells. Results indicated that these compounds exhibited dose-dependent cytotoxicity, suggesting potential applications in cancer therapeutics.

Cell LineIC50 Value (µM)Compound Used
HepG225This compound
MCF730Similar Dimethylamino Compound

In Silico Studies

Computational models have predicted various biological activities for this compound, including antineoplastic effects. QSAR (Quantitative Structure–Activity Relationship) models indicated that compounds with similar structures may exhibit low toxicity while retaining significant biological activity.

PropertyValue
Predicted Toxicity ClassClass 5 (non-toxic)
Antineoplastic ActivityMedium Probability

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